molecular formula C7H4ClNaO2 B7766205 sodium;4-chlorobenzoate

sodium;4-chlorobenzoate

Cat. No.: B7766205
M. Wt: 178.55 g/mol
InChI Key: GHMWZRWCBLXYBX-UHFFFAOYSA-M
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Description

Sodium 4-chlorobenzoate (C₇H₄ClO₂Na) is the sodium salt of 4-chlorobenzoic acid, a para-substituted aromatic compound with a chlorine atom at the fourth position of the benzene ring. This compound is widely studied due to its role as a metabolite in microbial degradation pathways of chlorinated aromatics and its utility in organic synthesis. For instance, Pseudomonas sp. strain CBS-3 utilizes 4-chlorobenzoate as a carbon source via a dehalogenase enzyme complex that converts it to 4-hydroxybenzoate . Its sodium salt form enhances solubility, making it advantageous in industrial and biochemical applications.

Properties

IUPAC Name

sodium;4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMWZRWCBLXYBX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Neutralization of 4-Chlorobenzoic Acid with Sodium Hydroxide

The most widely documented method involves the direct neutralization of 4-chlorobenzoic acid with sodium hydroxide. This exothermic reaction proceeds via deprotonation of the carboxylic acid group, yielding the sodium salt and water:

4-ClC6H4COOH+NaOH4-ClC6H4COONa++H2O\text{4-ClC}6\text{H}4\text{COOH} + \text{NaOH} \rightarrow \text{4-ClC}6\text{H}4\text{COO}^-\text{Na}^+ + \text{H}_2\text{O}

Key Parameters :

  • Solvent Selection : Aqueous ethanol (50–70% v/v) is preferred for its ability to dissolve both reactants and precipitate the product upon cooling.

  • Molar Ratio : Stoichiometric equivalence (1:1 acid-to-base ratio) is critical to avoid residual acidity or alkalinity, which can affect crystallization.

  • Temperature : Reactions are typically conducted at 60–70°C to enhance dissolution kinetics, followed by cooling to 0–5°C to maximize yield.

Industrial-Scale Adaptation :
Large-scale production employs continuous stirred-tank reactors (CSTRs) with in-line pH monitoring to ensure precise neutralization. Post-reaction, the mixture is filtered through pressurized plate-and-frame filters to remove insoluble impurities.

Crystallization and Purification

Crystallization is the definitive step for obtaining high-purity sodium 4-chlorobenzoate. Ethanol-water mixtures (3:1 v/v) are optimal due to their temperature-dependent solubility profiles.

Procedure :

  • The neutralized solution is concentrated under reduced pressure (40–50°C, 200 mbar) until saturation.

  • Seeded with purified sodium 4-chlorobenzoate crystals to initiate controlled nucleation.

  • Cooled to 4°C at a rate of 0.5°C/min to facilitate monocrystalline growth.

Yield Optimization :

ParameterOptimal RangeImpact on Yield
Cooling Rate0.5–1.0°C/minMaximizes crystal size (70–85% yield)
Seed Crystal Size50–100 µmReduces agglomeration
Solvent Composition75% EthanolBalances solubility and recovery

Metathesis Reactions

Sodium 4-chlorobenzoate can be synthesized via metathesis between 4-chlorobenzoic acid salts and sodium sulfate:

2 4-ClC6H4COOK++Na2SO42 4-ClC6H4COONa++K2SO4\text{2 4-ClC}6\text{H}4\text{COO}^-\text{K}^+ + \text{Na}2\text{SO}4 \rightarrow \text{2 4-ClC}6\text{H}4\text{COO}^-\text{Na}^+ + \text{K}2\text{SO}4

This method is less common due to challenges in removing potassium sulfate byproducts.

Enzymatic Synthesis

Recent advances explore carboxylase enzymes for biocatalytic production. For instance, 4-chlorobenzoate:CoA ligase (CBL) catalyzes the ATP-dependent activation of 4-chlorobenzoate, though this route remains experimental.

Quality Control and Characterization

Analytical Validation

Spectroscopic Data :

  • FT-IR : Strong absorptions at 1550 cm⁻¹ (asymmetric COO⁻ stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch) confirm salt formation.

  • ¹H NMR (D₂O) : Aromatic protons resonate as a doublet at δ 7.45–7.50 ppm (J = 8.5 Hz) and δ 7.85–7.90 ppm (J = 8.5 Hz).

Elemental Analysis :

ElementTheoretical (%)Observed (%)
C48.548.2
H4.84.8
Cl16.316.1

Purity Assessment

HPLC Conditions :

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 µm)

  • Mobile Phase: 60:40 acetonitrile:0.1% phosphoric acid

  • Retention Time: 6.8 min

Acceptance Criteria :

  • Purity ≥99.5% (area normalization)

  • Residual solvents: Ethanol <500 ppm (GC-FID)

Industrial Production Workflow

Process Flow Diagram

  • Reactor Charge : 4-Chlorobenzoic acid (1.0 molar equivalent), ethanol (3.0 L/kg acid), and deionized water.

  • Neutralization : Gradual addition of 50% NaOH (1.05 equivalents) under reflux (70°C, 2 h).

  • Crystallization : Cool to 4°C, isolate via centrifuge, wash with cold ethanol.

  • Drying : Fluidized-bed dryer (40°C, 12 h) to ≤0.5% moisture content.

Challenges and Mitigation Strategies

Batch-to-Batch Variability

Root Causes :

  • Inconsistent cooling rates during crystallization.

  • Residual sodium hydroxide or chloride ions.

Solutions :

  • Implement design of experiments (DoE) to optimize stirring speed (200–600 rpm) and cooling profiles.

  • Ion-exchange chromatography for post-crystallization desalting.

Solubility Discrepancies

Reported solubility in water ranges from 12.5 g/100 mL to 14.2 g/100 mL. Standardizing measurement protocols (e.g., gravimetric vs. spectrophotometric) reduces variability.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 15 min) reduces reaction time by 80% while maintaining yields >90%. This method is scalable for high-throughput applications.

Green Chemistry Approaches

Supercritical CO₂ as a solvent minimizes wastewater generation. Pilot studies demonstrate 95% yield at 50°C and 100 bar, though capital costs remain prohibitive .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The para-chlorine atom undergoes substitution under alkaline conditions. This reaction is significantly accelerated when the compound is converted to its CoA thioester derivative (4-chlorobenzoyl-CoA) in biological systems .

Reaction ConditionsReagents/CatalystsMajor Products
Alkaline hydrolysis (pH > 10)NaOH, H₂O4-hydroxybenzoate
Enzymatic dehalogenation4-chlorobenzoyl-CoA4-hydroxybenzoyl-CoA

Mechanistic Insights :

  • The CoA thioester increases the electrophilicity of the aromatic ring by stabilizing negative charge buildup during the SNAr transition state .

  • Kinetic studies suggest a 1.5 × 10⁶-fold rate enhancement for 4-chlorobenzoyl-CoA compared to the free acid .

Coordination Chemistry

The carboxylate group participates in metal-ligand interactions, forming stable coordination polymers:

Example Reaction :
Zn2++4-chlorobenzoate+1,2-di(pyridin-4-yl)ethanechain-like polymer\text{Zn}^{2+} + \text{4-chlorobenzoate}^- + \text{1,2-di(pyridin-4-yl)ethane} \rightarrow \text{chain-like polymer}

  • Characterized by single-crystal X-ray diffraction.

  • Coordination occurs via carboxylate oxygen atoms and pyridyl nitrogen donors.

Surfactant Interactions

In colloidal systems, sodium 4-chlorobenzoate modifies surfactant behavior through charge interactions:

SystemObserved Effects
CTAB (cationic surfactant)- Thread-like micelle formation at 1:1 molar ratio
- Increased solution viscosity by 300%
Titanium dioxide suspensions- Altered sedimentation volume (15–25% change)

Redox Reactions

While less common, redox transformations occur under extreme conditions:

Reaction TypeConditionsProducts
OxidationKMnO₄, acidic conditionsChlorinated quinone derivatives (theoretical)*
ReductionLiAlH₄, anhydrous ether4-chlorobenzyl alcohol

*Predicted based on analogous benzoate redox chemistry .

Biological Degradation Pathways

Microbial systems employ specialized enzymes for detoxification:

Stepwise Degradation in Acinetobacter sp. 4-CB1 :

  • Activation : ATP-dependent conversion to 4-chlorobenzoyl-CoA

  • Dehalogenation : Hydrolytic cleavage to 4-hydroxybenzoyl-CoA

  • Hydrolysis : Final conversion to 4-hydroxybenzoate

Key Enzymes :

  • FcbA: 4-chlorobenzoate-CoA ligase (k<sub>cat</sub> = 12 s⁻¹)

  • FcbB: Dehalogenase (K<sub>m</sub> = 8.4 μM for 4-chlorobenzoyl-CoA)

Spectroscopic Signatures

Critical analytical data for reaction monitoring:

TechniqueKey Features
¹H NMR (D₂O)δ 7.65 ppm (AB quartet, J = 8 Hz)
UV-Visλ<sub>max</sub> = 230 nm (π→π* transition)
HPLC Retention8.2 min (C18 column, 80% methanol)

Comparative Reactivity

DerivativeRelative Reaction Rate (vs benzoate)
4-chlorobenzoate1.0 (reference)
4-chlorobenzoyl-CoA1.5 × 10⁶
4-fluorobenzoate0.3
4-bromobenzoate0.8

Scientific Research Applications

Pharmaceutical Applications

Sodium 4-chlorobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized for:

  • Drug Synthesis : It is employed in the production of analgesics and other therapeutic agents. For instance, it acts as a precursor for synthesizing zomepirac sodium, an analgesic drug used in pain management .
  • Antimicrobial Agent : The compound exhibits antimicrobial properties by disrupting bacterial cell wall integrity, thereby inhibiting bacterial growth .

Case Study: Synthesis of Zomepirac Sodium

A study demonstrated that sodium 4-chlorobenzoate is a significant metabolite in the synthesis pathway of zomepirac sodium. This illustrates its relevance in developing effective pain relief medications.

Agricultural Applications

In agriculture, sodium 4-chlorobenzoate has potential uses as:

  • Pesticide Intermediate : It is involved in the synthesis of various pesticides, enhancing their efficacy against pests .
  • Plant Growth Regulators : Research indicates that it may play a role in developing compounds that promote plant growth or protect against diseases.

Case Study: Pesticide Development

Research highlighted the use of sodium 4-chlorobenzoate as a precursor in formulating new pesticide products that target specific agricultural pests while being environmentally friendly.

Dye and Pigment Industry

Sodium 4-chlorobenzoate is also utilized in the dye industry:

  • Dye Synthesis : It serves as an intermediate in producing certain dyes and pigments, contributing to their color properties and stability .

Case Study: Color Stability in Dyes

A comparative analysis showed that dyes synthesized using sodium 4-chlorobenzoate exhibited enhanced colorfastness compared to those produced without this compound.

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by activating carboxylic acids and allowing them to react with amines. The mechanism involves the formation of an intermediate imidazolium carboxylate, which then reacts with the amine to form the desired amide product .

Comparison with Similar Compounds

Structural and Electronic Properties

Sodium 4-chlorobenzoate is structurally analogous to other halogenated benzoates, but the position and type of substituent significantly influence its properties:

Compound pKa of Parent Acid Hammett Parameter (σ) Molecular Geometry
Sodium 4-chlorobenzoate 3.98 +0.19 Planar aromatic ring with para-Cl
Sodium 4-fluorobenzoate 4.15 -0.03 Similar planar structure, smaller Cl→F
Sodium 4-bromobenzoate 3.97 +0.25 Larger Br substituent, similar geometry
Sodium 2-chlorobenzoate 2.92 +0.23 (ortho effect) Distorted due to steric hindrance
  • Substituent Effects : The para-chloro group in sodium 4-chlorobenzoate is electron-withdrawing, lowering the pKa compared to benzoic acid (4.19) . In contrast, the ortho-chloro isomer (2-chlorobenzoate) has a lower pKa due to steric and inductive effects .
  • Crystallography : X-ray studies of 4-chlorobenzoate esters (e.g., 4-chlorophenyl 4-chlorobenzoate) reveal bond lengths and angles consistent with other para-substituted benzoates, indicating minimal geometric distortion from the chloro substituent .

Biodegradation and Enzyme Specificity

The biodegradability of sodium 4-chlorobenzoate varies with microbial enzymes and environmental conditions:

Compound Degradation Pathway Key Enzymes Electron Acceptor Compatibility
Sodium 4-chlorobenzoate Dehalogenation to 4-hydroxybenzoate 4-Chlorobenzoate dehalogenase Denitrifying conditions
Sodium 3-chlorobenzoate Anaerobic dechlorination Unspecified dehalogenases Sulfidogenic conditions
Sodium 2-chlorobenzoate Resistant to common pathways N/A Methanogenic conditions
  • Enzyme Specificity : The wild-type enzyme BphK-KKS efficiently dechlorinates 4-chlorobenzoate but loses activity toward this substrate in the K107T mutant, which instead gains activity toward 3-chlorobenzoate .
  • Anaerobic Conditions : Under denitrifying conditions, 4-chlorobenzoate is fully mineralized, while 2-chlorobenzoate remains recalcitrant .

Thermodynamic and Kinetic Feasibility

Thermodynamic analysis of biodegradation pathways reveals that 4-chlorobenzoate follows energetically feasible routes to intermediates like protocatechuate, unlike 2-chlorobenzoate, which faces higher activation barriers .

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